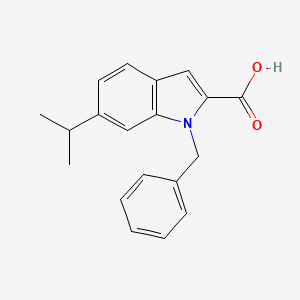

1-Benzyl-6-isopropyl-1H-indole-2-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“1-Benzyl-6-isopropyl-1H-indole-2-carboxylic acid” is a compound that belongs to the class of organic compounds known as indolecarboxylic acids and derivatives . These are compounds containing a carboxylic acid group (or a derivative thereof) linked to an indole . The IUPAC name for this compound is 1-benzyl-1H-indole-2-carboxylic acid .

Synthesis Analysis

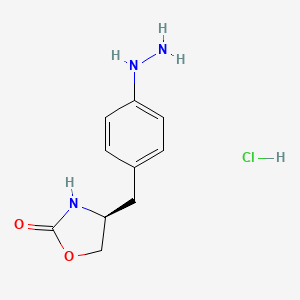

The synthesis of indole derivatives has been a significant area of research due to their prevalence in natural products and drugs . A one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles has been developed, based upon a Fischer indolisation–indole N-alkylation sequence . This procedure is very rapid, operationally straightforward, generally high yielding and draws upon readily available building blocks (aryl hydrazines, ketones, alkyl halides) to generate densely substituted indole products .

Molecular Structure Analysis

The molecular structure of “1-Benzyl-6-isopropyl-1H-indole-2-carboxylic acid” is represented by the linear formula C16H13NO2 . The InChI code for this compound is 1S/C16H13NO2/c18-16(19)15-10-13-8-4-5-9-14(13)17(15)11-12-6-2-1-3-7-12/h1-10H,11H2,(H,18,19) .

Chemical Reactions Analysis

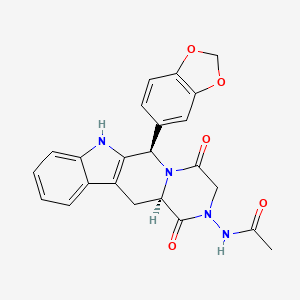

Indoles, both natural and synthetic, show various biologically vital properties . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .

Physical And Chemical Properties Analysis

The molecular weight of “1-Benzyl-6-isopropyl-1H-indole-2-carboxylic acid” is 251.28 . The melting point of the compound is between 191-196°C .

Aplicaciones Científicas De Investigación

Application Summary

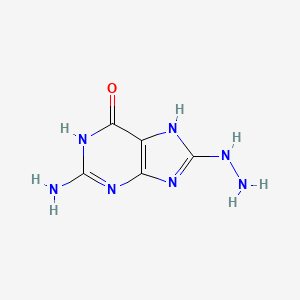

Indole-2-carboxylic acid derivatives have been studied for their potential as HIV-1 integrase strand transfer inhibitors . This research is significant because integrase plays an important role in the life cycle of HIV-1, and inhibitors can effectively impair viral replication .

Methods of Application

In this research, indole-2-carboxylic acid was found to inhibit the strand transfer of integrase. The indole nucleus of the compound was observed to chelate with two Mg 2+ ions within the active site of integrase . A series of indole-2-carboxylic acid derivatives were designed and synthesized for this study .

Results and Outcomes

Through optimization of the compound, one derivative (compound 17a) was found to markedly inhibit the effect of integrase, with an IC 50 value of 3.11 μM . The introduced C6 halogenated benzene ring in 17a was found to effectively bind with the viral DNA (dC20) through π–π stacking interaction .

Propiedades

IUPAC Name |

1-benzyl-6-propan-2-ylindole-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO2/c1-13(2)15-8-9-16-11-18(19(21)22)20(17(16)10-15)12-14-6-4-3-5-7-14/h3-11,13H,12H2,1-2H3,(H,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCSUYKPFDMOWAU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC2=C(C=C1)C=C(N2CC3=CC=CC=C3)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzyl-6-(propan-2-yl)-1H-indole-2-carboxylic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Cyano-1-ethyl-6-hydroxy-4-methyl-5-[4-(phenylazo)phenylazo]-2-pyridone](/img/structure/B569522.png)

![[6-[2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl] acetate](/img/structure/B569537.png)

![5-(5-Chloro-1-(2-fluorophenyl)-2-oxopentyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl acetate maleate](/img/structure/B569539.png)